![molecular formula C19H19NO2 B1359518 (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone CAS No. 898763-79-6](/img/structure/B1359518.png)
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone
Overview
Description
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone is an organic compound that features a pyrrole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone typically involves the reaction of 2,5-dihydro-1H-pyrrole with a benzyl halide derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of pyrrole compounds possess antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound's structural features contribute to its efficacy against these pathogens.
- Anticancer Potential : Similar compounds have been studied for their ability to inhibit cancer cell proliferation. The presence of the pyrrole moiety is often linked to enhanced anticancer activity due to its ability to interact with cellular targets .
Industrial Applications
In the industrial sector, (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone is being investigated for:
- Polymer Synthesis : It serves as a precursor for advanced materials such as polymers and nanomaterials. Its unique functional groups allow for modifications that can enhance material properties .
- Pharmaceutical Development : Given its biological activities, this compound is explored as a lead structure in drug development, particularly in creating new antimicrobial and anticancer agents .
Case Study 1: Antimicrobial Activity
A study focused on synthesizing derivatives of this compound demonstrated that certain modifications led to enhanced antibacterial activity compared to standard drugs like ciprofloxacin. Compounds derived from this structure showed moderate to high potency against tested bacterial strains .
Case Study 2: Drug Development
Research has highlighted the potential of this compound in developing new pharmaceuticals targeting specific biochemical pathways involved in cancer progression. The unique interactions facilitated by its functional groups make it a candidate for further exploration in clinical settings .
Mechanism of Action
The mechanism of action of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
- (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methoxyphenyl)methanone
- (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-methoxyphenyl)methanone
- (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-hydroxyphenyl)methanone
Uniqueness
The uniqueness of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Biological Activity
The compound (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone, also known by its CAS number 898764-46-0, is a pyrrole derivative that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 292.38 g/mol. The structure features a pyrrole ring, which is known for contributing to various biological activities.
Biological Activity Overview
Research indicates that pyrrole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Many pyrrole derivatives have shown promising cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some studies suggest that these compounds may possess antimicrobial effects.
- Neuroprotective Effects : Certain derivatives have been investigated for their potential neuroprotective capabilities.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies:
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTS assay. The results indicated significant antiproliferative activity with IC50 values comparable to established anticancer drugs. For instance, the compound demonstrated an IC50 value of approximately 5 μM against the K562 leukemia cell line, suggesting potent activity similar to that of standard chemotherapeutics .
The mechanism through which this compound exerts its cytotoxic effects was further investigated through molecular docking studies. These studies revealed that the compound interacts with key proteins involved in cell proliferation and apoptosis pathways. Specifically, it was found to inhibit Bcl-2 family proteins, promoting apoptosis in cancer cells .
Antimicrobial Properties
Preliminary studies have also suggested that this compound exhibits antimicrobial activity. In vitro assays demonstrated that it could inhibit the growth of several bacterial strains, indicating potential as an antimicrobial agent .
Summary of Biological Activities
Activity Type | Description | IC50 Values | Target Cell Lines |
---|---|---|---|
Anticancer | Cytotoxic effects against cancer cells | ~5 μM | K562 (leukemia), HL60 |
Antimicrobial | Inhibition of bacterial growth | Not specified | Various bacterial strains |
Neuroprotective | Potential protective effects on neuronal cells | Not specified | Neuronal cell lines |
Properties
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-22-18-6-4-5-17(13-18)19(21)16-9-7-15(8-10-16)14-20-11-2-3-12-20/h2-10,13H,11-12,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADASJBIVRAZEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643015 | |
Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-79-6 | |
Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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